N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine
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Overview
Description
N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine: is a complex organic compound with a molecular formula of C36H27N3. This compound is known for its unique structural properties, which include multiple aromatic rings and nitrogen atoms. It is often used in various scientific research applications due to its electron-rich nature and high hole mobility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of boronic acids and palladium-catalyzed cross-coupling reactions. For example, (9-phenyl-9H-carbazol-2-yl)boronic acid can be used as a starting material . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structural properties make it useful in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in various applications such as hole transport materials in organic electronics .
Comparison with Similar Compounds
Similar Compounds
- N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
- N-([1,1’-biphenyl]-2-yl)-2-(9H-carbazol-9-yl)-N-(3-(phenanthren-9-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4’-amine
- N,N-Phenyl-N,N-(9-phenyl-3-carbazolyl)-1,1’-biphenyl-4,4’-diamine
Uniqueness
What sets N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine apart from similar compounds is its specific arrangement of aromatic rings and nitrogen atoms, which confer unique electronic properties. This makes it particularly effective in applications requiring high hole mobility and electron-rich materials.
Properties
Molecular Formula |
C36H27N3 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
1-N-phenyl-2-N-[4-(9-phenylcarbazol-3-yl)phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C36H27N3/c1-3-11-28(12-4-1)37-33-16-8-9-17-34(33)38-29-22-19-26(20-23-29)27-21-24-36-32(25-27)31-15-7-10-18-35(31)39(36)30-13-5-2-6-14-30/h1-25,37-38H |
InChI Key |
GSJWCVALKMQUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
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